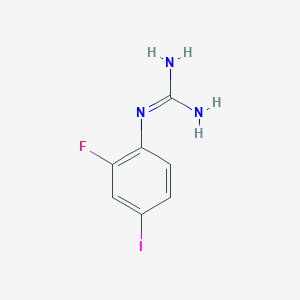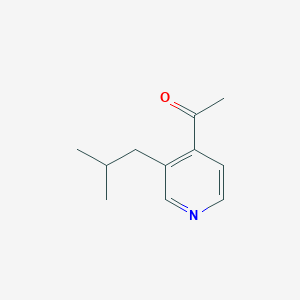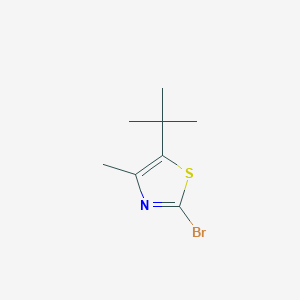
1-(2-Fluoro-4-iodophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-iodophenyl)guanidine is a compound of significant interest in the field of organic chemistry It features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine typically involves the reaction of 2-fluoro-4-iodoaniline with a guanylating agent. One common method is the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides a straightforward and efficient route to obtain the desired guanidine derivative with high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-4-iodophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The guanidine group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(2-Fluoro-4-iodophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-iodoaniline: A precursor in the synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine.
N-Phenylguanidine: A structurally similar compound with different substituents on the phenyl ring.
Trametinib: A kinase inhibitor with a similar fluorinated and iodinated phenyl structure.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts specific chemical properties and potential applications. Its guanidine group also provides versatility in forming various derivatives and participating in different chemical reactions.
Propriétés
Formule moléculaire |
C7H7FIN3 |
|---|---|
Poids moléculaire |
279.05 g/mol |
Nom IUPAC |
2-(2-fluoro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7FIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
Clé InChI |
HLRGQNUBTZFXIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)F)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)





![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)



![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
